molecular formula C23H22N2O5S2 B2724355 N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-tosylbutanamide CAS No. 921870-41-9

N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-tosylbutanamide

Cat. No. B2724355
CAS RN: 921870-41-9
M. Wt: 470.56
InChI Key: RVGWBLACCCKBJH-UHFFFAOYSA-N
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Description

Benzofuran derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .


Synthesis Analysis

A number of new benzofuran derivatives were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . The synthesized compounds were characterized by elemental analysis and by spectroscopic techniques such as 1 H-NMR, 13 C-NMR, and mass spectrometry .


Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be analyzed using spectroscopic techniques such as 1 H-NMR, 13 C-NMR, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzofuran derivatives involve the reaction of 7-amino-4-methylcoumarin with a number of organic halides .

Scientific Research Applications

Future Directions

Benzofuran and its derivatives are found to be suitable structures with a wide range of biological and pharmacological applications, thus, considerable attention has been focused on the discovery of new drugs in the fields of drug invention and development . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .

properties

IUPAC Name

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(4-methylphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5S2/c1-15-8-10-17(11-9-15)32(27,28)12-4-7-21(26)25-23-24-18(14-31-23)20-13-16-5-3-6-19(29-2)22(16)30-20/h3,5-6,8-11,13-14H,4,7,12H2,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGWBLACCCKBJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-tosylbutanamide

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